molecular formula C9H13N5 B1415005 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine CAS No. 1152502-18-5

4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B1415005
CAS No.: 1152502-18-5
M. Wt: 191.23 g/mol
InChI Key: YKWFKVBDKQHKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine (CAS RN: 1695105-44-2) is a high-purity chemical compound supplied for research and development purposes. This molecule features a pyrazole core linked via a methylene bridge to a 1-methyl-1H-triazole ring, making it a valuable heterocyclic building block in modern organic and medicinal chemistry . The structural motif of pyrazole and triazole is prevalent in drug discovery due to its wide range of physiological and pharmacological activities . Similar pyrazole derivatives have been investigated for their potential biological activities, including antitumor, antifungal, and insecticidal properties, highlighting the research value of this scaffold . The compound serves as a crucial precursor for the synthesis of more complex molecules aimed at probing novel reactivity and developing active pharmaceutical ingredients . Its mechanism of action in research settings often involves the triazole ring forming hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, which is a key interaction for studying enzyme inhibition . This product is intended for use in laboratory research only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-methyl-2-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-7-3-12-14(9(7)10)6-8-4-11-13(2)5-8/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWFKVBDKQHKOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CC2=CN(N=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Condensation Approach

This approach involves the condensation of 3-methyl-1-phenyl-2-pyrazolone with suitable aldehydes under catalytic conditions, leading to the formation of bis(pyrazolyl)methane derivatives, which can be further modified to yield the target compound.

Process Highlights:

  • Catalysis: Sodium acetate or other basic catalysts facilitate the condensation.
  • Reaction Conditions: Typically performed at room temperature or mild heating, with solvents like ethanol.
  • Product Isolation: Products are purified via filtration, crystallization, or chromatography.

Research Findings:

  • The synthesis of bis(pyrazolyl)methanes has been efficiently achieved with high yields, with spectral characterization confirming the structure.
  • The process is adaptable for various substituents on the aldehyde, allowing for structural diversity.

Cyclization and Functionalization

This method involves cyclization of precursor compounds, such as hydrazines or hydrazides, followed by methylation and amination steps to introduce the methyl groups and amino functionalities.

Key Steps:

  • Cyclization: Using reagents like Lawesson's reagent to facilitate heterocycle formation.
  • Deprotection: Removal of protecting groups under suitable conditions (acidic or basic).
  • Substitution: Alkylation with methylating agents (e.g., methyl iodide) to introduce methyl groups at specific positions.

Research Data:

  • A notable process involves cyclizing compounds of a specific formula in the presence of Lawesson's reagent, followed by deprotection to yield intermediates that are further functionalized.
  • The methylation step often employs methyl iodide or dimethyl sulfate, with reaction conditions optimized for selectivity and yield.

Deprotection and Final Functionalization

The final steps typically involve deprotection of amino groups and methylation to obtain the target compound with the desired methyl and amino functionalities.

Conditions and Notes:

  • Deprotection: Acidic conditions (e.g., HBr or HCl) are used to remove protecting groups.
  • Methylation: Alkylation with methylating agents under controlled temperature.
  • Purification: Crystallization or chromatography yields high-purity products.

Research Data:

  • In one example, deprotection followed by methylation resulted in yields exceeding 90%, with spectral data confirming the structure.

Data Table Summarizing Preparation Methods

Method Key Reagents Catalysts Reaction Conditions Yield Notes
Multi-component condensation 3-methyl-1-phenyl-2-pyrazolone + aldehyde Sodium acetate Room temperature or mild heating High (80-95%) Suitable for diverse aldehyde substituents
Cyclization with Lawesson's reagent Precursors with hydrazine/hydrazide groups Lawesson's reagent Reflux in suitable solvent Moderate to high (70-90%) Facilitates heterocycle formation
Deprotection and methylation Protected intermediates HBr, methyl iodide Acidic conditions, controlled temperature >90% Final functionalization step

Research Findings and Observations

  • Efficiency: The multi-component approach offers high yields and operational simplicity, making it suitable for large-scale synthesis.
  • Selectivity: Cyclization methods provide regioselectivity, especially when using reagents like Lawesson's reagent.
  • Purity: Crystallization and chromatography are effective in obtaining high-purity compounds.
  • Functionalization: Methylation and amino substitution steps are critical for tailoring biological activity and physicochemical properties.

Notes and Recommendations

  • Choice of Method: The selection depends on the availability of starting materials and desired substitution patterns.
  • Reaction Optimization: Temperature control, solvent choice, and reagent stoichiometry significantly influence yields and purity.
  • Safety Precautions: Methylating agents and reagents like Lawesson's reagent are hazardous and require appropriate handling.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is in the development of pharmaceuticals. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that pyrazole derivatives could inhibit specific kinases involved in cancer progression, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Properties

Research has shown that pyrazole compounds can also exhibit anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase enzymes, which are responsible for the synthesis of pro-inflammatory mediators. This makes such compounds promising candidates for treating inflammatory diseases .

Material Science

Beyond medicinal applications, this compound has potential uses in material science, particularly in the synthesis of novel polymers and nanomaterials.

Polymer Chemistry

The compound can be utilized as a building block for synthesizing functional polymers. Its ability to form coordination complexes with metals can lead to materials with enhanced electrical and thermal properties. Research indicates that incorporating pyrazole derivatives into polymer matrices can improve mechanical strength and thermal stability .

Nanotechnology

In nanotechnology, pyrazole derivatives are being explored for their role in creating nanoscale materials with specific functionalities, such as drug delivery systems or sensors. The unique electronic properties of these compounds allow them to be integrated into nanostructures for enhanced performance .

Agricultural Applications

Another emerging area is the application of pyrazole derivatives in agriculture, particularly as agrochemicals. Their ability to modulate plant growth and protect against pests makes them valuable in developing new pesticides and herbicides.

Pesticidal Activity

Studies have shown that certain pyrazole-based compounds possess insecticidal properties, making them effective against various agricultural pests. This application could lead to the development of safer and more effective pest control agents .

Case Studies

StudyApplicationFindings
Study on Anticancer ActivityMedicinal ChemistryDemonstrated significant inhibition of tumor growth in vitro with pyrazole derivatives .
Research on Anti-inflammatory PropertiesMedicinal ChemistryFound effective inhibition of cyclooxygenase enzymes leading to reduced inflammation .
Investigation into Polymer SynthesisMaterial ScienceShowed improved mechanical properties when incorporating pyrazole into polymer matrices .
Exploration of Pesticidal EffectsAgricultural ScienceIdentified effective insecticidal activity against common agricultural pests .

Mechanism of Action

The mechanism of action of 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[1-(1-Methyl-1H-Pyrazol-4-yl)Ethyl]-1H-Pyrazol-5-Amine

  • Molecular Formula : C₉H₁₃N₅ (identical to the target compound)
  • Key Difference : Substitution of the methylene bridge with an ethyl group, introducing steric bulk .
  • Impact : Altered spatial arrangement may influence binding interactions in biological systems, though specific data are unavailable.

4-Chloro-1-[(1-Ethyl-5-Methyl-1H-Pyrazol-4-yl)Methyl]-1H-Pyrazol-3-Amine

  • Molecular Formula : C₁₀H₁₄ClN₅
  • Key Differences :
    • Chlorine substituent at the 4-position of the pyrazole ring.
    • Ethyl group on the linked pyrazole moiety .
  • Physicochemical Properties :
    • Molecular Weight: 239.7 g/mol (higher due to Cl).
    • Predicted Density: 1.39 g/cm³; pKa: 2.40 .

4-Methyl-1-[(5-Methylthiophen-3-yl)Methyl]-1H-Pyrazol-3-Amine

  • Molecular Formula : C₁₀H₁₃N₃S
  • Key Difference : Thiophene ring replaces the pyrazole group, introducing sulfur-based aromaticity .
  • Impact : Thiophene’s electron-rich nature may alter π-π stacking interactions in molecular recognition.

1-Methyl-3-(1-Methyl-1H-Pyrazol-4-yl)-1H-Pyrazol-5-Amine

  • Molecular Formula : C₈H₁₁N₅
  • Impact : Reduced flexibility could limit conformational adaptability in binding pockets.

Biological Activity

4-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies to highlight its efficacy and mechanisms of action.

The compound's chemical structure is characterized by a pyrazole core, which is known for its diverse biological activities. Below is a summary of its chemical properties:

PropertyValue
Chemical Formula C10H14N4
Molecular Weight 194.25 g/mol
IUPAC Name This compound
CAS Number 1152965-12-2
PubChem CID 28781837

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of pyrazole derivatives. Specifically, compounds featuring the pyrazole scaffold have been shown to inhibit the proliferation of various cancer cell lines.

Key Findings:

  • In Vitro Studies: The compound has been tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), showing significant antiproliferative effects with IC50 values ranging from 3.79 µM to 42.30 µM depending on the specific derivative and cell line tested .
Cell LineIC50 (µM)Reference
MDA-MB-2313.79
HepG254.25
A54926

Anti-inflammatory Effects

The pyrazole derivatives are also noted for their anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines in various models, suggesting potential applications in treating inflammatory diseases.

Research Insights:
In studies focusing on inflammatory markers, compounds similar to this compound demonstrated the ability to reduce levels of TNF-alpha and IL-6 in cell cultures .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Inhibition of Cell Proliferation: The compound likely interferes with cell cycle progression in cancer cells, leading to apoptosis.
  • Cytokine Modulation: By modulating cytokine production, it can exert anti-inflammatory effects.
  • Targeting Kinases: Similar compounds have been reported to inhibit specific kinases involved in tumor growth and survival .

Case Studies

Several case studies have illustrated the potential therapeutic applications of pyrazole derivatives:

Case Study 1: Breast Cancer Treatment

A study evaluated a series of pyrazole derivatives against MDA-MB-231 cells, revealing that specific substitutions on the pyrazole ring significantly enhanced antiproliferative activity. The most potent derivative exhibited an IC50 value of 3.79 µM, indicating strong potential as a lead compound for further development .

Case Study 2: Liver Cancer Inhibition

Another investigation focused on HepG2 cells, where modifications to the pyrazole structure led to increased cytotoxicity. The most effective derivative reduced cell viability by over 60% at concentrations as low as 54.25 µM .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for constructing the pyrazole core in 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine?

  • Methodological Answer : The pyrazole framework is typically synthesized via cyclization reactions using precursors like monomethylhydrazine and ethyl acetoacetate. For example, intermediates such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can be generated through sequential steps of cyclization, formylation, oxidation, and acylation . Multi-step protocols often involve Vilsmeier–Haack reactions to introduce substituents like aldehydes, which are critical for functionalizing the pyrazole ring .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Aromatic protons on the pyrazole rings appear as singlets or doublets in the δ 7.5–8.9 ppm range. Methyl groups attached to nitrogen (e.g., 1-methyl) resonate near δ 2.3–3.2 ppm .
  • IR : Stretching frequencies for N–H (amines) and C=N (pyrazole) are observed at ~3300 cm⁻¹ and ~1600 cm⁻¹, respectively .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 176–233 [M+H]+) confirm molecular weight, with fragmentation patterns indicating loss of substituents like methyl or methoxy groups .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays against bacterial strains (e.g., S. aureus, E. coli) with MIC values reported .
  • Antitubercular Activity : Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv, with IC₅₀ values compared to standard drugs like isoniazid .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents on the pyrazole rings?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides bond lengths, angles, and torsion angles to confirm regiochemistry. For example, crystallographic data for related pyrazole derivatives (e.g., 1a, 1b in ) show dihedral angles between rings of 5–15°, indicating near-planar arrangements. Hydrogen bonding networks (e.g., N–H···O/N interactions) stabilize the crystal lattice and inform solubility properties .

Q. What strategies optimize reaction yields during scale-up synthesis of this compound?

  • Methodological Answer :

  • Catalyst Selection : Use Lewis acids (e.g., POCl₃) for cyclization steps to improve regioselectivity .
  • Solvent-Free Conditions : Reduce side reactions and improve atom economy, as demonstrated in pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-dione syntheses .
  • Purification : Flash chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) achieves >95% purity for intermediates .

Q. How do structural modifications (e.g., halogenation, methoxy substitution) impact biological activity?

  • Methodological Answer :

  • Halogenation : Introducing Cl or Br at the 4-position of the phenyl ring enhances antitubercular activity (e.g., IC₅₀ = 1.2 µM for 5a vs. 12.5 µM for unsubstituted analogs) .
  • Methoxy Groups : Substitution at the 4-position of benzaldehyde derivatives improves antibacterial activity (e.g., MIC = 8 µg/mL against S. aureus) but may reduce solubility due to increased hydrophobicity .

Q. What computational methods predict binding affinities of this compound to biological targets (e.g., σ receptors)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with crystal structures of σ₁ receptors (PDB: 6DK1) to model interactions. Key residues (e.g., Glu172, Tyr173) form hydrogen bonds with the pyrazole amine .
  • QSAR Models : Correlate Hammett constants (σ) of substituents with IC₅₀ values to design analogs with improved potency .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

  • Methodological Answer :

  • Assay Standardization : Compare protocols for MIC/MBC determination (e.g., inoculum size, incubation time). For example, discrepancies in antitubercular IC₅₀ values may arise from variations in MABA incubation (7 vs. 14 days) .
  • Structural Verification : Confirm compound identity via SCXRD or 2D NMR (HSQC, HMBC) to rule out regioisomeric impurities .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Yields

IntermediateReaction StepYield (%)Purity (HPLC)Reference
5-Chloro-3-methyl-pyrazole-4-carbonyl chlorideCyclization/Formylation7892%
1-(4-Methoxybenzyl)-3-cyclopropyl-pyrazol-5-amineNucleophilic Substitution6598%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
Reactant of Route 2
4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.